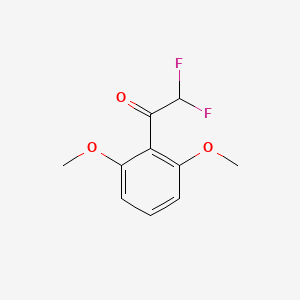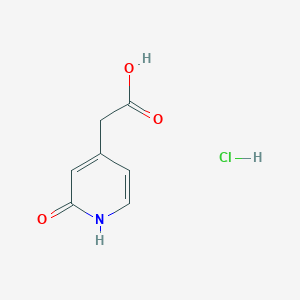![molecular formula C8H14N2O B13602244 6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
6-Azabicyclo[3.2.1]octane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.1]octane-6-carboxamide is a nitrogen-containing heterocyclic compound. This bicyclic structure is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane-6-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Azabicyclo[3.2.1]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
6-Azabicyclo[3.2.1]octane-6-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their wide array of biological activities.
Uniqueness
6-Azabicyclo[3.2.1]octane-6-carboxamide is unique due to its specific bicyclic structure and the presence of a carboxamide group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6-azabicyclo[3.2.1]octane-6-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-8(11)10-5-6-2-1-3-7(10)4-6/h6-7H,1-5H2,(H2,9,11) |
Clave InChI |
MDTFZJQQBFUVRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)N(C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


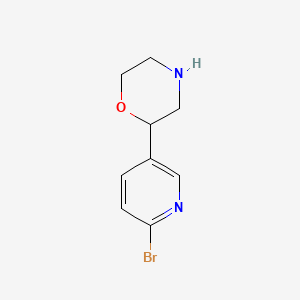
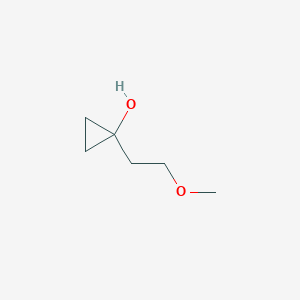
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
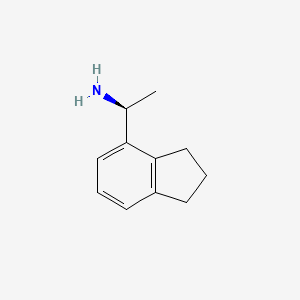
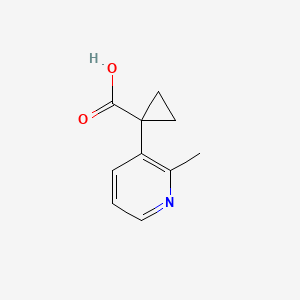
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
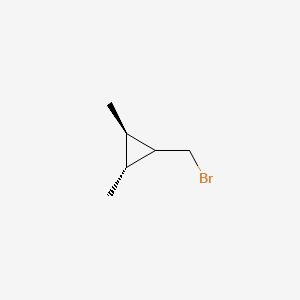
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
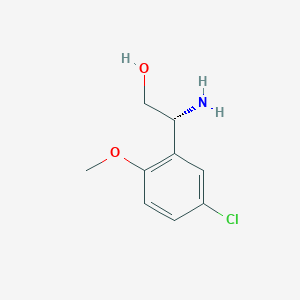
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)


